molecular formula C12H19NO3 B153183 Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate CAS No. 203661-71-6

Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

Cat. No. B153183
M. Wt: 225.28 g/mol
InChI Key: WQPZESPYNGQLQA-UHFFFAOYSA-N
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Description

The tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate compound is a spirocyclic compound that is part of a broader class of chemicals with potential biological activity. While the specific compound is not directly described in the provided papers, related compounds with similar spirocyclic structures have been synthesized and studied for their potential use in medicinal chemistry and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Another related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, was synthesized using a general procedure for spirocyclic 3-oxotetrahydrofurans . These methods provide a convenient entry point for further chemical derivatization and exploration of novel compounds that can access chemical spaces complementary to traditional piperidine ring systems.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds has been characterized using techniques such as X-ray diffraction analysis. For instance, the crystal structures of two enantiomers of a related compound were determined, revealing the stabilization of the crystal structures by C-H...O hydrogen bonds and the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using single crystal X-ray diffraction, showing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

The reactivity of spirocyclic compounds can be complex, as illustrated by the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, which resulted in a mixture of isomeric condensation products . These reactions are important for the synthesis of other potential biologically active heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystallographic analysis provides insights into the density and space group of the crystals, which are indicative of the compound's solid-state properties . The presence of different functional groups, such as lactone and piperidine, can also affect the solubility, reactivity, and overall chemical behavior of these compounds.

Scientific Research Applications

  • Chemical Synthesis

    • Application : This compound is a building block used in chemical synthesis .
  • Preparation of γ-butyrolactone Derivative

    • Application : Tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, is used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
    • Method : This involves the use of Baeyer-Villiger monooxygenase (BVMO) to catalyze the oxidation of the compound to produce a γ-butyrolactone derivative .
    • Results : The result of this process is the production of a γ-butyrolactone derivative .
  • Spirocyclic Building Block

    • Application : This compound can be used as a spirocyclic building block, providing a new area of chemical space with straightforward functional handles for further diversification .
  • Synthesis of Bifunctional Compounds

    • Application : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, can be synthesized from this compound .
  • Pharmaceutical Research

    • Application : This compound can be used in pharmaceutical research as a precursor for the synthesis of various drugs .
  • Material Science

    • Application : Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate can be used in material science for the synthesis of new materials .

Safety And Hazards

Specific safety and hazard information for Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is not readily available in the search results.


Future Directions

The future directions of research involving Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate are not readily available in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPZESPYNGQLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634989
Record name tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

CAS RN

203661-71-6
Record name tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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